15(S)-Hetre
CAS No.:
Cat. No.: VC1671390
Molecular Formula: C20H34O3
Molecular Weight: 322.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C20H34O3 |
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Molecular Weight | 322.5 g/mol |
IUPAC Name | 15-hydroxyicosa-8,11,13-trienoic acid |
Standard InChI | InChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,9,11,14,17,19,21H,2-3,6-8,10,12-13,15-16,18H2,1H3,(H,22,23) |
Standard InChI Key | IUKXMNDGTWTNTP-UHFFFAOYSA-N |
Canonical SMILES | CCCCCC(C=CC=CCC=CCCCCCCC(=O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Identification
15(S)-Hetre, scientifically known as (8Z,11Z,13E)-15-hydroxyicosa-8,11,13-trienoic acid, belongs to the family of hydroxyeicosatrienoic acids. It is characterized by a 20-carbon fatty acid backbone containing three double bonds in specific positions and a hydroxyl group at the 15th carbon position with S stereochemistry . The compound is registered with CAS number 13222-49-6 and appears in various chemical databases with distinct identifiers .
Structural Configuration
The molecular structure of 15(S)-Hetre features three double bonds at positions 8, 11, and 13 in the carbon chain, with specific geometric configurations (Z, Z, and E, respectively). This precise arrangement of double bonds is critical to the compound's biological function and differentiates it from related eicosanoids . The stereochemistry at carbon-15 is in the S configuration, which determines its spatial orientation and potential interactions with biological receptors.
Chemical and Physical Properties
The compound exhibits distinctive physical and chemical properties that influence its behavior in biological systems. These properties are summarized in Table 1.
Table 1: Chemical and Physical Properties of 15(S)-Hetre
Property | Value | Method of Determination |
---|---|---|
Molecular Formula | C₂₀H₃₄O₃ | Computed by PubChem 2.2 |
Molecular Weight | 322.5 g/mol | Computed by PubChem 2.2 |
Physical State | Lipid | Based on structural characteristics |
Functional Groups | Carboxylic acid, hydroxyl, alkenes | Derived from molecular structure |
Solubility | Lipophilic, poorly water-soluble | Based on chemical structure |
The compound's lipophilic nature, derived from its long hydrocarbon chain, influences its distribution in biological compartments, while its functional groups provide potential sites for metabolic transformations and biological interactions .
Biochemical Significance and Metabolic Pathways
Relationship to Other Eicosanoids
15(S)-Hetre is functionally related to all-cis-icosa-8,11,14-trienoic acid, suggesting potential similarities in biochemical pathways or functions . The compound shares structural features with other bioactive lipids, including various hydroxyeicosatetraenoic acids (HETEs), which have established roles in inflammatory processes, cell signaling, and vascular biology .
Table 2: Comparison of 15(S)-Hetre with Related Compounds
Compound | Molecular Formula | Double Bond Configuration | Biological Function |
---|---|---|---|
15(S)-Hetre | C₂₀H₃₄O₃ | 8Z,11Z,13E | Metabolite, specific functions under investigation |
15(S)-HETE | C₂₀H₃₂O₃ | 5Z,8Z,11Z,13E | Angiogenesis regulation, inflammatory signaling |
15(S)-HETE Ethanolamide | C₂₂H₃₇NO₃ | 5Z,8Z,11Z,13E | Potential signaling molecule |
This structural comparison highlights the subtle differences between 15(S)-Hetre and other related eicosanoids, particularly in their double bond configurations and potential functional groups .
Identifier Type | Value | Reference |
---|---|---|
PubChem CID | 44322431 | PubChem Database |
CAS Registry Number | 13222-49-6 | Chemical Abstracts Service |
Systematic Name | (8Z,11Z,13E)-15-hydroxyicosa-8,11,13-trienoic acid | IUPAC Nomenclature |
ChEBI ID | CHEBI:72644 | Chemical Entities of Biological Interest |
UNII | 3M5V8JV62J | FDA Substance Registration System |
Synthetic Approaches and Analytical Methods
Analytical Characterization
Analytical techniques commonly employed for eicosanoid characterization likely apply to 15(S)-Hetre, including:
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High-performance liquid chromatography (HPLC) for separation and quantification
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Mass spectrometry for molecular weight confirmation and structural elucidation
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Nuclear magnetic resonance (NMR) spectroscopy for structural verification
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UV spectroscopy for detection of conjugated systems
The presence of conjugated double bonds in 15(S)-Hetre would provide characteristic UV absorption patterns useful for its identification and quantification in complex biological samples .
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